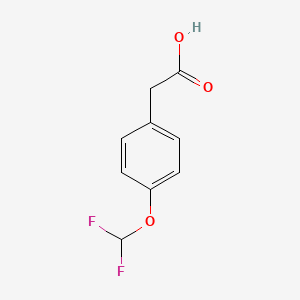

4-(Difluoromethoxy)phenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c10-9(11)14-7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIYQXXEMHGUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378898 | |

| Record name | 4-(Difluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243659-15-6 | |

| Record name | 4-(Difluoromethoxy)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(difluoromethoxy)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Fluorination in Drug Design

An In-Depth Technical Guide to 4-(Difluoromethoxy)phenylacetic Acid

Executive Summary: This document provides a comprehensive technical overview of this compound, identified by CAS Number 243659-15-6 .[1][2] It is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The presence of the difluoromethoxy group (-OCHF₂) imparts unique physicochemical properties that make it a valuable building block for synthesizing novel therapeutic agents. This guide details its chemical properties, plausible synthetic pathways, applications as a bioisosteric building block, established analytical methodologies for characterization, and essential safety and handling protocols. It is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry engaged in the design and development of new chemical entities.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, serves as a crucial bioisostere for hydroxyl or methoxy moieties. Its introduction into a molecular scaffold can profoundly influence key pharmacological parameters such as metabolic stability, lipophilicity (logP), and binding affinity to biological targets. Unlike a simple methoxy group, the difluoromethoxy group is significantly more resistant to oxidative metabolism, leading to improved pharmacokinetic profiles. This compound leverages these benefits, presenting itself as a versatile intermediate for creating more robust and effective drug candidates, particularly in areas like anti-inflammatory and analgesic research.[3][4]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical and chemical properties are fundamental to its application in research and synthesis.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 243659-15-6 | [1][2] |

| Molecular Formula | C₉H₈F₂O₃ | [1] |

| Molecular Weight | 202.15 g/mol | [1] |

| Synonyms | 2-(4-(Difluoromethoxy)phenyl)acetic acid; [4-(difluoromethoxy)phenyl]acetic acid | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | QAIYQXXEMHGUNB-UHFFFAOYSA-N | [1] |

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established organic chemistry transformations. A common strategy involves the difluoromethylation of a phenolic precursor followed by modifications to the side chain. While specific, detailed protocols for this exact molecule are proprietary, a logical and scientifically sound synthetic workflow can be conceptualized based on general methods for preparing similar fluorinated phenylacetic acids.

A plausible route begins with the protection of the carboxylic acid of 4-hydroxyphenylacetic acid, followed by difluoromethylation of the hydroxyl group, and concluding with deprotection to yield the final product.

Experimental Protocol: Conceptual Synthesis

-

Esterification (Protection): 4-hydroxyphenylacetic acid is reacted with an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., H₂SO₄) to form the corresponding ester. This protects the carboxylic acid from reacting in the subsequent step.

-

Difluoromethylation: The resulting ester (e.g., methyl 4-hydroxyphenylacetate) is treated with a difluoromethylating agent, such as chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate, in the presence of a base (e.g., NaOH or K₂CO₃) in a suitable solvent like DMF or acetonitrile. This reaction introduces the -OCHF₂ group onto the phenolic oxygen.

-

Hydrolysis (Deprotection): The difluoromethoxy-substituted ester is then hydrolyzed back to the carboxylic acid. This is typically achieved by heating with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), followed by acidic workup to protonate the carboxylate.[5] This final step yields this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated building block for creating complex, biologically active molecules.[4]

-

Bioisosterism and Metabolic Stability: The -OCHF₂ group is a bioisostere of the -OH and -OCH₃ groups. Its key advantage is resistance to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway for aryl methyl ethers. This can significantly increase the half-life and oral bioavailability of a drug candidate. The introduction of this moiety is a proven strategy in drug design to enhance pharmacokinetic properties.[6]

-

Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms in the difluoromethoxy group lowers the pKa of the aromatic ring, influencing hydrogen bonding capabilities and potentially altering receptor binding interactions. This allows for fine-tuning of a molecule's pharmacological profile.[4]

-

Intermediate for Anti-Inflammatory Drugs: Phenylacetic acid derivatives are scaffolds found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). By using this compound as a starting material, medicinal chemists can synthesize novel NSAID candidates with potentially improved efficacy and safety profiles.[7]

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in synthesis and research. A combination of chromatographic and spectroscopic techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of this compound.[8] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic or acetic acid) is typically used. Detection is commonly performed with a UV detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and specific analysis, especially in complex matrices, LC-MS/MS is the method of choice.[9] It provides confirmation of the molecular weight and can be used for structural elucidation through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unequivocal structure confirmation. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the difluoromethoxy group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid C=O and O-H stretches.

Caption: A typical workflow for the analytical quality control of the compound.

Safety, Handling, and Storage

Proper handling and storage are essential when working with any chemical intermediate. Based on safety data for structurally similar phenylacetic acid derivatives, the following precautions should be observed.

Table 2: Hazard and Safety Information Summary

| Category | Recommendation | Source(s) |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses/goggles), and a lab coat. Use in a well-ventilated area or under a fume hood. | [10][11] |

| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid dust formation. | [12] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [11][13] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | |

| First Aid (Ingestion) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [10][12] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [10][12] |

Conclusion

This compound (CAS: 243659-15-6) is a strategically important fluorinated building block for the pharmaceutical and life sciences industries. Its value is derived from the unique properties conferred by the difluoromethoxy group, which acts as a metabolically robust bioisostere, enabling the design of drug candidates with enhanced pharmacokinetic profiles. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for its effective application in the laboratory and beyond. As the demand for more sophisticated and effective therapeutics continues to grow, the role of such precisely engineered intermediates will undoubtedly expand.

References

- Aceschem. 1805734-65-9 - 4-(3-Chloropropanoyl)-3-(difluoromethoxy)phenylacetic acid.

- CymitQuimica. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI.

- Ivy Fine Chemicals. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI [CAS: 243659-15-6].

- BLD Pharm. This compound.

- Thermo Scientific Chemicals. 4-(Trifluoromethoxy)phenylacetic acid, 98% 1 g.

- Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Acros Organics. SAFETY DATA SHEET.

- NINGBO INNO PHARMCHEM CO.,LTD. 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner.

- Fisher Scientific. SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Cayman Chemical. Safety Data Sheet.

- Sigma-Aldrich. 4-(Trifluoromethoxy)phenylacetic acid 98.

- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- PubMed. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection.

- NIH. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.

- Organic Syntheses. phenylacetic acid.

- ResearchGate. REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID.

- PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.

Sources

- 1. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]

- 2. ivychem.com [ivychem.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inventivapharma.com [inventivapharma.com]

- 8. sdiarticle4.com [sdiarticle4.com]

- 9. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)phenylacetic acid

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is a paramount mantra. The attrition rate of new chemical entities (NCEs) due to poor biopharmaceutical properties remains a significant challenge. A thorough understanding of a candidate molecule's fundamental physicochemical characteristics is not merely an academic exercise; it is a critical, predictive tool that informs every subsequent stage of the development pipeline.[1] Properties such as acidity (pKa), lipophilicity (logP), and solubility are the primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide focuses on 4-(Difluoromethoxy)phenylacetic acid, a compound of interest due to the strategic incorporation of a difluoromethoxy (-OCHF₂) group. This moiety is increasingly utilized by medicinal chemists as a bioisostere for other functional groups, offering a unique modulation of electronic properties, metabolic stability, and lipophilicity compared to its methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) analogs.[2] We will dissect the core physicochemical properties of this molecule, grounding our discussion in both theoretical principles and practical, field-proven experimental methodologies.

Molecular Identity and Structural Attributes

This compound is an aromatic carboxylic acid. The presence of the phenylacetic acid scaffold provides a robust framework, while the difluoromethoxy substituent at the para position dictates its unique electronic and conformational behavior.

Caption: Chemical Structure of this compound.

Key Identifiers:

-

IUPAC Name: 2-[4-(difluoromethoxy)phenyl]acetic acid[5]

-

InChI: InChI=1S/C9H8F2O3/c10-9(11)14-7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)[3]

-

SMILES: FC(Oc1ccc(cc1)CC(=O)O)F[4]

Core Physicochemical Data Summary

The following table summarizes the key physicochemical properties for this compound. It is crucial to note that several of these values are predicted through computational models, which, while highly valuable for initial screening, must be confirmed by empirical testing for late-stage development.

| Property | Value | Source / Comment |

| Appearance | White to off-white solid | [3] |

| Melting Point (°C) | Not explicitly found; similar compounds range from 80-100°C | Based on analogs like 2-Fluoro-4-(trifluoromethyl)phenylacetic acid (78 - 81 °C)[6] and 4-(Trifluoromethoxy)phenylacetic acid (85-88 °C). |

| Boiling Point (°C) | 300.1 ± 37.0 (Predicted) | [3] |

| Density (g/cm³) | 1.328 ± 0.06 (Predicted) | [3] |

| pKa | 4.20 ± 0.10 (Predicted) | [3] |

In-Depth Analysis of Key Properties and Experimental Protocols

Acidity (pKa)

Theoretical Insight: The pKa is arguably the most critical physicochemical parameter as it governs the extent of ionization at a given pH. For this compound, the acidity stems from the carboxylic acid group (-COOH). The predicted pKa of 4.20 is slightly more acidic than that of unsubstituted phenylacetic acid (pKa ≈ 4.31).[7] This increased acidity is a direct consequence of the electron-withdrawing inductive effect of the para-substituted difluoromethoxy group, which stabilizes the carboxylate anion conjugate base. Understanding this pKa is vital, as the molecule's charge state will profoundly affect its solubility, membrane permeability, and receptor binding interactions.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a highly accurate, direct measurement of a compound's pKa.

Causality: The protocol is designed to measure the change in pH of a solution of the analyte as a strong base (titrant) is added. The pKa corresponds to the pH at which the acid and its conjugate base are in equal concentration (the half-equivalence point), identifiable as the midpoint of the steepest portion of the titration curve.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at a controlled temperature (25°C).

-

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M KOH or NaOH).

-

Execution: Add the titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the curve (identified via the first derivative). The pKa is the pH value at exactly half the volume of the equivalence point.

Lipophilicity (logP)

Theoretical Insight: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is a key determinant of its ability to cross biological membranes. The partition coefficient (P) is the ratio of the compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous buffer. LogP is its logarithmic form. The difluoromethoxy group is known to increase lipophilicity relative to a hydroxyl or methoxy group, but less so than the trifluoromethoxy group, providing a fine-tuning mechanism for chemists.

Experimental Protocol: RP-HPLC for logP Estimation

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable high-throughput method for estimating logP values.[8]

Causality: This technique correlates a compound's retention time on a non-polar stationary phase (like C18) with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[8] A calibration curve is generated using standards with known logP values.

Step-by-Step Methodology:

-

System Setup: Use an HPLC system with a C18 column and a UV detector.

-

Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form, typically 2 pH units below the pKa).[8]

-

Calibration Standards: Prepare solutions of at least five reference compounds with well-established logP values that bracket the expected logP of the analyte.

-

Analysis: Inject the analyte and each standard onto the column for each mobile phase composition and record the retention time (t_R). Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

Calculate the retention factor (k) for each compound: k = (t_R - t_0) / t_0.

-

Calculate the logarithm of the retention factor (log k).

-

For each standard, plot its known logP value against its calculated log k value.

-

Perform a linear regression to generate a calibration curve.

-

Using the log k value of this compound, interpolate its logP from the calibration curve.

-

Aqueous Solubility

Theoretical Insight: Adequate aqueous solubility is a prerequisite for oral bioavailability. Poor solubility can lead to incomplete absorption and formulation challenges. As a carboxylic acid, the solubility of this compound will be highly pH-dependent. It will exhibit low solubility in acidic environments (below its pKa) where it is predominantly in the neutral, less polar form, and significantly higher solubility in neutral or basic environments (above its pKa) where it exists as the more polar carboxylate anion.

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This is the gold-standard method for determining intrinsic solubility (the solubility of the neutral form).

Causality: The method is based on achieving equilibrium between the solid state of the compound and its dissolved state in a specific buffer. The concentration of the dissolved compound at equilibrium represents its solubility.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, and 7.4) to assess pH-dependent solubility.

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Reporting: The measured concentration is reported as the solubility at that specific pH and temperature.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of NCEs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.0-7.5 ppm), a singlet for the methylene (-CH₂-) protons (approx. 3.6 ppm), and a characteristic triplet for the difluoromethoxy proton (-CHF₂) due to coupling with the two fluorine atoms (approx. 6.5-7.0 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group.

-

¹³C NMR: Distinct signals for the carbonyl carbon (~175-180 ppm), the aromatic carbons, the methylene carbon (~40 ppm), and the difluoromethoxy carbon (a triplet due to C-F coupling) would confirm the carbon skeleton.

-

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-O stretches, and strong C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would readily show the deprotonated molecule [M-H]⁻ at m/z 201.15. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Workflow for Physicochemical Characterization

The systematic evaluation of these properties is a cornerstone of the pre-formulation and lead optimization stages in drug discovery.

Caption: Workflow for Physicochemical Profiling in Drug Discovery.

Safety, Handling, and Storage

-

Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6][9] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

-

Safety: This compound is a carboxylic acid and should be considered an irritant to the eyes, skin, and respiratory system.[9] Avoid creating dust.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[3]

References

- Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.

- ChemicalBook. (n.d.). 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI CAS#: 243659-15-6.

- Thermo Scientific Chemicals. (n.d.). 4-(Trifluoromethoxy)phenylacetic acid, 98% 1 g.

- Unknown Source. (n.d.). Exploring 4-(Trifluoromethoxy)

- CymitQuimica. (n.d.). 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenylacetic acid 98 4315-07-5.

- Sigma-Aldrich. (n.d.). 4-(4-Fluorophenoxy)phenylacetic acid 97 41073-15-8.

- INRS. (2009). Methods for determining the physico-chemical properties under REACH.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET for 2-Fluoro-4-(trifluoromethyl)phenylacetic acid.

- Nakov, N. (2021).

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET for 4-(4-Fluorophenoxy)phenylacetic acid.

- AFG BioScience. (n.d.). 4-(3,5-Difluorophenyl)

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- PubChem. (n.d.). Phenylacetic Acid.

- Ivy Fine Chemicals. (n.d.). 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI [CAS: 243659-15-6].

Sources

- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hovione.com [hovione.com]

- 3. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI CAS#: 243659-15-6 [m.chemicalbook.com]

- 4. ivychem.com [ivychem.com]

- 5. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. openaccessebooks.com [openaccessebooks.com]

- 9. afgsci.com [afgsci.com]

An In-Depth Technical Guide to the Structure Elucidation of 4-(Difluoromethoxy)phenylacetic Acid

Introduction: The Imperative of Unambiguous Structural Verification in Drug Development

In the landscape of modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. Molecules such as 4-(difluoromethoxy)phenylacetic acid are of significant interest as building blocks in the synthesis of novel therapeutic agents. The incorporation of the difluoromethoxy group (-OCHF₂) can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in medicinal chemistry.

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We will navigate through the logic of experimental design and data interpretation, demonstrating how a synergistic application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy culminates in an irrefutable structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of novel chemical entities.

The Analytical Blueprint: An Integrated Spectroscopic Approach

The structure of this compound (C₉H₈F₂O₃) presents several key features for spectroscopic analysis: a carboxylic acid, a disubstituted aromatic ring, a methylene group, and the unique difluoromethoxy group. Our strategy is to probe each of these components using the most appropriate analytical techniques.

The overall workflow for the structure elucidation is as follows:

Caption: Integrated workflow for the structure elucidation of this compound.

Part 1: Mass Spectrometry – Ascertaining the Molecular Identity

Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and elemental composition of the analyte. For a compound like this compound, which is amenable to ionization, techniques such as electrospray ionization (ESI) or electron ionization (EI) are highly effective.

Expected Mass Spectrum and Fragmentation

The nominal mass of this compound is 202 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, allowing for the confirmation of the elemental formula, C₉H₈F₂O₃.

Under electron ionization (EI), we anticipate a characteristic fragmentation pattern for a phenylacetic acid derivative. The primary fragmentation pathways would involve:

-

Loss of the carboxyl group: Cleavage of the bond between the methylene and carboxyl groups would result in the loss of a COOH radical (45 Da), leading to a fragment at m/z 157.

-

Formation of a tropylium ion: The benzylic fragment at m/z 157 could rearrange to a stable tropylium-like cation.

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is also a possibility, though less common for the intact acid.

A key fragmentation pathway for phenylacetic acids involves the cleavage of the C-C bond alpha to the carbonyl group, which can lead to a prominent peak corresponding to the benzyl or substituted benzyl cation.

| Ion | m/z (Expected) | Identity |

| [M]⁺ | 202 | Molecular Ion |

| [M - COOH]⁺ | 157 | [C₈H₇F₂O]⁺ |

| [C₇H₄FO]⁺ | 123 | Loss of CH₂CO from the m/z 157 fragment |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis Conditions:

-

Ionization Mode: Negative ion mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Acquire data in centroid mode.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it with the theoretical mass of C₉H₈F₂O₃.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will allow for the complete assignment of all atoms and their connectivity in this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

-

Aromatic Protons: The 1,4-disubstituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating -OCHF₂ group will be shielded relative to those ortho to the more electron-withdrawing -CH₂COOH group.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group.

-

Difluoromethoxy Proton (-OCHF₂): A triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift will be significantly downfield due to the deshielding effect of the oxygen and two fluorine atoms.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield, which is often exchangeable with D₂O.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~10-12 | br s | - | 1H |

| Aromatic (2H) | ~7.2-7.4 | d | ~8-9 | 2H |

| Aromatic (2H) | ~7.0-7.2 | d | ~8-9 | 2H |

| -OCHF₂ | ~6.5-7.0 | t | ~70-75 | 1H |

| -CH₂- | ~3.6 | s | - | 2H |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of fluorine will introduce C-F coupling, which is a valuable diagnostic tool.

-

Carbonyl Carbon (-COOH): A singlet in the downfield region, typical for carboxylic acids.

-

Aromatic Carbons: Four distinct signals are expected for the 1,4-disubstituted ring. The carbon attached to the -OCHF₂ group (ipso-carbon) will show a triplet due to coupling with the two fluorine atoms (¹JCF).

-

Methylene Carbon (-CH₂-): A singlet in the aliphatic region.

-

Difluoromethoxy Carbon (-OCHF₂): A triplet due to one-bond coupling with the two fluorine atoms (¹JCF), typically with a large coupling constant.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| -COOH | ~175-180 | s | - |

| Aromatic (C-OCHF₂) | ~150-155 | t | ¹JCF ~240-250 |

| Aromatic (C-CH₂COOH) | ~130-135 | s | - |

| Aromatic (CH) | ~130-132 | s | - |

| Aromatic (CH) | ~115-120 | t | ²JCF ~5-10 |

| -OCHF₂ | ~115-120 | t | ¹JCF ~250-260 |

| -CH₂- | ~40-45 | s | - |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Given the presence of fluorine, ¹⁹F NMR is a crucial and highly informative experiment.[1][2] It offers high sensitivity and a wide chemical shift range, minimizing signal overlap.[3][4][5]

For the -OCHF₂ group, we expect a single signal that is split into a doublet by the geminal proton (²JHF).

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCHF ₂ | ~ -80 to -95 | d | ²JHF ~70-75 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals, and determine the chemical shifts and coupling constants for all spectra.

Part 3: Infrared (IR) Spectroscopy – Confirming Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Expected IR Absorption Bands

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹. Conjugation with the aromatic ring may slightly lower this frequency.[7]

-

C-O Stretch (Carboxylic Acid and Ether): Absorptions in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1730 |

| Aromatic Ring | C=C stretch | ~1600, ~1500 |

| Ether & Carboxylic Acid | C-O stretch | 1200-1300 |

| Difluoromethoxy | C-F stretch | 1000-1200 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Synthesis of Evidence: The Final Structure

By integrating the data from all three spectroscopic techniques, we can confidently elucidate the structure of this compound.

Caption: Logical flow from raw data to the confirmed chemical structure.

-

Mass Spectrometry confirms the molecular formula C₉H₈F₂O₃.

-

¹H and ¹³C NMR establish the connectivity of the 1,4-disubstituted phenyl ring, the methylene group, and the carboxylic acid. The characteristic triplet in ¹H NMR and the large ¹JCF coupling in ¹³C NMR confirm the -OCHF₂ group.

-

¹⁹F NMR provides definitive evidence for the difluoromethoxy group and its coupling to the geminal proton.

-

IR Spectroscopy corroborates the presence of the carboxylic acid and C-F bonds.

The convergence of these data points provides an unambiguous and self-validating confirmation of the structure as this compound.

References

-

National Institutes of Health. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC." Available at: [Link]

-

University of Southampton. "Multinuclear and Fluorine NMR Spectroscopy." Available at: [Link]

-

Oxford Instruments. "NMR | Speeding Fluorine Analysis - Magnetic Resonance." Available at: [Link]

-

Nanalysis. "The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis." Available at: [Link]

-

Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Available at: [Link]

-

Supporting Information. "Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation." Available at: [Link]

-

UCLA Chemistry. "IR: carboxylic acids." Available at: [Link]

-

PubMed. "Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood." Available at: [Link]

-

ResearchGate. "Infrared spectra and structure of molecular complexes of aromatic acids." Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. "Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications." Available at: [Link]

-

PubChem. "Phenylacetic Acid." Available at: [Link]

-

JoVE. "Video: IR and UV–Vis Spectroscopy of Carboxylic Acids." Available at: [Link]

-

Supporting Information. Available at: [Link]

-

ACS Publications. "Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules." Available at: [Link]

-

The Royal Society of Chemistry. "Supporting information." Available at: [Link]

-

Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Available at: [Link]

-

ResearchGate. "EI mass spectra of phenylacetic acid." Available at: [Link]

-

ResearchGate. "Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic)." Available at: [Link]

-

MDPI. "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives." Available at: [Link]

-

National Institutes of Health. "19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC." Available at: [Link]

-

Human Metabolome Database. "13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209)." Available at: [Link]

-

University of California, Santa Barbara. "19F NMR Reference Standards." Available at: [Link]

-

Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072)." Available at: [Link]

-

Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209)." Available at: [Link]

-

Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209)." Available at: [Link]

-

ResearchGate. "1H NMR (CDCl3, 300 MHz) of phenylacetic acid." Available at: [Link]

-

Inventiva Pharma. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Available at: [Link]

-

Dovepress. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Available at: [Link]

-

PubChem. "4-Methoxyphenylacetic Acid." Available at: [Link]

-

The Royal Society of Chemistry. "Supporting information for." Available at: [Link]

-

NIST WebBook. "Phenylacetic acid, 3,5-difluorophenyl ester." Available at: [Link]

-

PubMed. "Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid." Available at: [Link]

-

FooDB. "Showing Compound 4-Hydroxyphenylacetic acid (FDB010534)." Available at: [Link]

-

NIST WebBook. "Benzeneacetic acid." Available at: [Link]

-

NIST WebBook. "4-Methoxyphenoxyphenylacetamide." Available at: [Link]

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 4-(Difluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of 4-(Difluoromethoxy)phenylacetic acid, a compound of interest in the field of anti-inflammatory drug discovery. While direct experimental data on this specific molecule is limited, its structural analogy to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) allows for a robust, hypothesis-driven exploration of its potential pharmacological profile. This document will delve into the foundational principles of cyclooxygenase (COX) inhibition, the established mechanism of action for phenylacetic acid derivatives, and the anticipated impact of the difluoromethoxy substitution on potency and selectivity. Detailed experimental protocols are provided to guide researchers in the empirical validation of the hypotheses presented herein.

Introduction: The Phenylacetic Acid Scaffold in Anti-Inflammatory Drug Design

Phenylacetic acid and its derivatives are a cornerstone in the development of non-steroidal anti-inflammatory drugs.[1] Molecules such as diclofenac are potent anti-inflammatory, analgesic, and antipyretic agents, exerting their therapeutic effects through the inhibition of prostaglandin synthesis.[2][3] The core structure of a phenyl ring linked to an acetic acid moiety provides a versatile scaffold for chemical modification to optimize pharmacological properties. The introduction of various substituents on the phenyl ring can significantly influence a compound's potency, selectivity for cyclooxygenase (COX) isoforms, and pharmacokinetic profile.

This guide focuses on the specific analogue, this compound. The rationale for investigating this compound is twofold: the established anti-inflammatory potential of the phenylacetic acid core and the unique physicochemical properties imparted by fluorine substitution. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4]

Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary hypothesized mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[6]

-

COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins that play a role in physiological functions, including the protection of the gastric mucosa and platelet aggregation.[7]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory therapies.[7]

The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[7] Therefore, the development of COX-2 selective inhibitors is a major goal in anti-inflammatory drug discovery.

The Role of the Difluoromethoxy Group: A Rationale for Enhanced Activity

The introduction of a difluoromethoxy group at the para-position of the phenyl ring is predicted to have several important consequences for the biological activity of the molecule:

-

Increased Potency: The electron-withdrawing nature of the difluoromethoxy group can influence the acidity of the carboxylic acid moiety, potentially leading to stronger interactions with the active site of the COX enzymes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation. This can lead to a longer biological half-life and improved pharmacokinetic properties.[4]

-

Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its target enzymes within the cell.[8]

Proposed Experimental Validation

To empirically validate the hypothesized biological activity of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Evaluation of COX-1 and COX-2 Inhibition

The primary in vitro assay to characterize the activity of a novel NSAID is the determination of its inhibitory potency against the COX-1 and COX-2 isoforms. This is typically achieved by measuring the production of prostaglandins in the presence of varying concentrations of the test compound.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Utilize commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the test compound in assay buffer.

-

Prepare solutions of arachidonic acid (substrate) and a colorimetric or fluorometric probe for prostaglandin detection.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.

-

Add the diluted test compound or a reference inhibitor (e.g., celecoxib, indomethacin) to the wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate for 10 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.[6]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Table 1: Comparative IC50 Values of Known COX Inhibitors

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 2800[9] | 40[10] | 70 |

| Indomethacin | 230[11] | 630[11] | 0.36 |

| Diclofenac | 611[12] | 630[12] | 0.97 |

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Assessment of Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rats is a widely used and well-validated assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[13][14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animals: Use male Wistar rats (180-200 g).

-

Test Compound Administration: Administer this compound orally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the percentage of increase in paw volume for each group at each time point.

-

Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

-

Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

-

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of this compound are expected to be favorable for an orally administered drug.

-

Absorption: Phenylacetic acid derivatives are generally well-absorbed from the gastrointestinal tract.[16]

-

Distribution: High plasma protein binding is a characteristic feature of NSAIDs, which limits their volume of distribution.[16][17]

-

Metabolism: The difluoromethoxy group is anticipated to confer metabolic stability, potentially leading to a longer elimination half-life compared to non-fluorinated analogues.[4]

-

Excretion: Elimination is likely to occur primarily through hepatic metabolism followed by renal excretion of the metabolites.[16]

Synthesis of this compound

A plausible synthetic route to this compound would involve the hydrolysis of the corresponding benzyl cyanide derivative. This is a classic and reliable method for the preparation of phenylacetic acids.[18][19]

Proposed Synthetic Route:

-

Difluoromethoxylation of 4-Hydroxybenzyl Cyanide: The starting material, 4-hydroxybenzyl cyanide, can be reacted with a difluoromethylating agent, such as chlorodifluoromethane, under basic conditions to yield 4-(difluoromethoxy)benzyl cyanide.

-

Hydrolysis of the Nitrile: The resulting 4-(difluoromethoxy)benzyl cyanide can then be hydrolyzed under acidic or basic conditions to afford the final product, this compound.[18]

Conclusion and Future Directions

This compound represents a promising candidate for a novel non-steroidal anti-inflammatory drug. Based on its structural similarity to known NSAIDs and the anticipated benefits of the difluoromethoxy substitution, it is hypothesized to be a potent inhibitor of cyclooxygenase enzymes with a favorable pharmacokinetic profile. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses.

Future research should focus on a comprehensive preclinical evaluation of this compound, including detailed pharmacokinetic and toxicology studies. Furthermore, elucidating the precise binding interactions of this compound with the COX-1 and COX-2 active sites through molecular modeling and X-ray crystallography would provide invaluable insights for the rational design of next-generation anti-inflammatory agents.

References

-

Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. Available from: [Link]

-

Nonsteroidal anti-inflammatory drug. Wikipedia. Available from: [Link]

- Method of synthesis of hydroxy-substituted-4-alkoxyphenylacetic acids. Google Patents.

-

The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. Available from: [Link]

-

Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. MDPI. Available from: [Link]

-

The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. NIH. Available from: [Link]

-

Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. PubMed. Available from: [Link]

-

Diclofenac. Wikipedia. Available from: [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available from: [Link]

-

Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor? Dr.Oracle. Available from: [Link]

-

Differentiating among nonsteroidal antiinflammatory drugs by pharmacokinetic and pharmacodynamic profiles. FREDI. Available from: [Link]

-

IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available from: [Link]

-

Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. PMC - NIH. Available from: [Link]

-

(PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. Available from: [Link]

-

phenylacetic acid. Organic Syntheses Procedure. Available from: [Link]

-

Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]

-

Preparation method of substituted phenylacetic acid derivative. Eureka | Patsnap. Available from: [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JOVE. Available from: [Link]

-

LITERATURE STUDY ON PHARMACOKINETIC PROFILES OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS IN GERIATRIC POPULATIONS. Jurnal Ilmiah dr. Aloei Saboe. Available from: [Link]

-

Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs. PubMed. Available from: [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available from: [Link]

-

Percentage enzyme inhibition and IC50 values of EAP and indomethacin... ResearchGate. Available from: [Link]

-

The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. PubMed. Available from: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]

-

Pharmacokinetics of nonsteroidal anti-inflammatory drugs in synovial fluid. PubMed. Available from: [Link]

-

Phenylacetic acid. Wikipedia. Available from: [Link]

-

Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PMC - NIH. Available from: [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. Available from: [Link]

-

Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. Available from: [Link]

-

Rat Paw Edema Assay Guide. Scribd. Available from: [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available from: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]

-

Physico-chemical properties NSAIDs and the surfactant studied. ResearchGate. Available from: [Link]

-

Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. PMC - NIH. Available from: [Link]

-

Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. ResearchGate. Available from: [Link]

- Method for the production of 4-hydroxyphenylacetic acid. Google Patents.

- Method for preparing 4-hydroxyphenylacetic acid. Google Patents.

Sources

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Diclofenac - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physiciansweekly.com [physiciansweekly.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. apexbt.com [apexbt.com]

- 12. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 15. scribd.com [scribd.com]

- 16. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derangedphysiology.com [derangedphysiology.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

Unlocking the Therapeutic Potential of 4-(Difluoromethoxy)phenylacetic Acid: A Technical Guide to Target Identification and Validation

Introduction: The Rationale for Investigating 4-(Difluoromethoxy)phenylacetic Acid

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. This compound emerges as a compound of significant interest, not from a history of established clinical use, but from the compelling biological activities of its structural analogs. Phenylacetic acid and its derivatives have long been recognized for a spectrum of bioactivities, ranging from antimicrobial to anti-inflammatory effects.[1][2][3][4] The introduction of a difluoromethoxy group is a strategic modification in medicinal chemistry, often employed to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a molecule, potentially leading to refined target affinity and a superior therapeutic profile.[5][6]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic targets of this compound. We will delve into postulated therapeutic areas based on the established pharmacology of related compounds and outline a rigorous, multi-pronged strategy for target identification and validation. This document is designed not as a rigid protocol, but as a strategic blueprint, empowering researchers with the rationale and methodologies to unlock the full therapeutic potential of this promising molecule.

Part 1: Postulated Therapeutic Arenas and Mechanistic Hypotheses

The logical starting point for dissecting the therapeutic utility of this compound lies in the well-documented activities of its parent structures, phenylacetic acid and phenoxyacetic acid. This analog-based approach allows us to formulate initial hypotheses and guide our experimental design.

Inflammation and Analgesia: Targeting the Eicosanoid Pathway

A substantial body of evidence points to the anti-inflammatory potential of phenylacetic acid derivatives.[1][7] Many non-steroidal anti-inflammatory drugs (NSAIDs) share a similar acidic moiety and aromatic ring structure. The primary mechanism for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.

Hypothesized Target: Cyclooxygenase-2 (COX-2)

We postulate that this compound may act as a selective inhibitor of COX-2.[7] The difluoromethoxy group could facilitate specific interactions within the COX-2 active site, potentially offering selectivity over the constitutively expressed COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs. A related pathway to consider is the lipoxygenase (LOX) pathway, and some phenylacetic acid analogs have shown dual COX/LOX inhibitory activity.[1]

Diagram 1: Hypothesized Action on the Arachidonic Acid Cascade

Caption: Integrated workflow for target discovery and validation.

Phase 1: Initial Screening and Hypothesis Testing

This phase focuses on rapidly testing our primary hypotheses using established and efficient methodologies.

2.1.1 In Silico Analysis: Molecular Docking

-

Objective: To computationally predict the binding affinity and pose of this compound within the active sites of human COX-1, COX-2, and 5-LOX.

-

Rationale: This cost-effective initial step helps to prioritize biochemical assays and provides structural insights into potential interactions. The difluoromethoxy group's orientation can be modeled to understand its contribution to binding.

-

Methodology:

-

Obtain crystal structures of target proteins (e.g., from the Protein Data Bank).

-

Prepare the protein structures by removing water molecules, adding hydrogens, and assigning charges.

-

Generate a 3D conformer of this compound.

-

Perform docking simulations using software such as AutoDock Vina or Glide.

-

Analyze the results based on binding energy scores and visualize the top-ranked poses to assess key interactions (e.g., hydrogen bonds, hydrophobic contacts).

-

2.1.2 Biochemical Assays: Direct Enzyme Inhibition

-

Objective: To quantify the inhibitory activity of the compound against purified enzymes.

-

Rationale: This provides direct evidence of a drug-target interaction and allows for the determination of key quantitative parameters like IC₅₀.

Protocol: COX-2 Inhibition Assay (Colorimetric)

-

Reagents: COX-2 enzyme, arachidonic acid (substrate), colorimetric probe (e.g., TMPD), heme.

-

Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Assay Plate Setup:

-

Add 10 µL of various concentrations of this compound (dissolved in DMSO) to a 96-well plate.

-

Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.

-

-

Enzyme Addition: Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to each well.

-

Incubation: Incubate for 5 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of arachidonic acid to initiate the reaction.

-

Detection: Immediately add 10 µL of the colorimetric probe. Read the absorbance at 590 nm every minute for 10 minutes.

-

Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

| Parameter | Description | Expected Outcome |

| IC₅₀ (COX-2) | Concentration for 50% inhibition of COX-2 | A low micromolar or nanomolar value would indicate potent inhibition. |

| IC₅₀ (COX-1) | Concentration for 50% inhibition of COX-1 | A significantly higher value than the COX-2 IC₅₀ would indicate selectivity. |

| Selectivity Index | IC₅₀ (COX-1) / IC₅₀ (COX-2) | A value >10 is generally considered selective. |

2.1.3 Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

-

Rationale: This establishes the compound's antimicrobial potency and spectrum of activity.

Protocol: Broth Microdilution MIC Assay

-

Bacterial Strains: Use a panel including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Media: Prepare appropriate broth media (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.

-

Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Phase 2: Unbiased Target Discovery and Cellular Validation

If initial hypothesis-driven approaches are inconclusive or if a broader understanding of the mechanism is desired, unbiased methods are critical.

2.2.1 Affinity-Based Proteomics for Target Identification

-

Objective: To identify cellular proteins that directly bind to this compound without prior bias.

-

Rationale: This powerful technique can uncover entirely novel targets and mechanisms of action. A common approach is to immobilize the compound on a solid support and use it as "bait" to capture binding partners from a cell lysate.

Protocol: Affinity Chromatography Pull-Down

-

Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for conjugation to activated sepharose beads.

-

Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human macrophage cell line for inflammation studies).

-

Affinity Chromatography:

-

Incubate the cell lysate with the compound-conjugated beads.

-

Include control beads (no compound) to identify non-specific binders.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution: Elute the specifically bound proteins using a high salt buffer or by competing with an excess of the free compound.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the compound-conjugated beads to the control beads to identify specific binding partners.

2.2.2 Cell-Based Assays for Target Validation

-

Objective: To confirm that the interaction between the compound and its putative target leads to a functional consequence in a cellular context.

-

Rationale: A positive result in a cell-based assay provides stronger evidence of therapeutic relevance than a biochemical assay alone.

Protocol: LPS-Induced Prostaglandin E₂ (PGE₂) Release in Macrophages

-

Cell Culture: Plate a macrophage cell line (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the cells.

-

Incubation: Incubate for 24 hours to allow for the production and release of PGE₂.

-

Quantification: Collect the cell culture supernatant and measure the concentration of PGE₂ using a commercially available ELISA kit.

-

Analysis: Determine the dose-dependent inhibition of PGE₂ release by the compound.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to elucidating the therapeutic targets of this compound. By leveraging knowledge from structural analogs, we have postulated that the compound holds promise in the fields of anti-inflammatory and antimicrobial therapy. The proposed workflow, which combines computational, biochemical, and cell-based methodologies, provides a clear path from initial hypothesis to validated target.

The successful identification of a specific, high-affinity target will pave the way for subsequent lead optimization studies. Structure-activity relationship (SAR) studies can then be initiated to further enhance potency and selectivity, ultimately progressing this compound from a promising chemical entity to a potential clinical candidate.

References

-

Yu, G., Chowdhury, M. A., Abdellatif, K. R. A., Dong, Y., Rao, P. N. P., Das, D., Velázquez, C. A., Suresh, M. R., & Knaus, E. E. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 1039-1043. Available at: [Link]

-

Chem-Impex. (n.d.). Ácido 4-(trifluorometoxi)fenilacético. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethoxy)phenylacetic acid. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, S., Al-Salahi, R., & Marzouk, M. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1308. Available at: [Link]

-

PubChem. (n.d.). N-(4-(Difluoromethoxy)phenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Retrieved from [Link]

-

Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

MDPI. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(9), 15998-16010. Available at: [Link]

-

Frontiers. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15. Available at: [Link]

-

National Institutes of Health. (2006). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology, 72(1), 321-327. Available at: [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). 4-(Difluoromethoxy)-3-fluorophenylacetic acid. Retrieved from [Link]

-

National Institutes of Health. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13884. Available at: [Link]

-

ResearchGate. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. Retrieved from [Link]

-

PubMed. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology, 48(4), 312-317. Available at: [Link]

Sources

- 1. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Difluoromethoxy)phenylacetic Acid in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated functional groups, the difluoromethoxy (-OCF₂H) moiety has emerged as a particularly valuable bioisostere, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target engagement. This technical guide delves into the utility of 4-(Difluoromethoxy)phenylacetic acid, a key building block that leverages the advantageous properties of the -OCF₂H group. We will explore its synthesis, physicochemical characteristics, and its pivotal role in the development of advanced therapeutic agents, with a focus on its application in the synthesis of selective enzyme inhibitors. This document serves as a comprehensive resource, integrating established protocols, mechanistic insights, and data-driven analysis to empower researchers in the field of drug discovery.

The Difluoromethoxy Group: A Privileged Motif in Medicinal Chemistry

The difluoromethoxy (-OCF₂H) group has gained prominence as a bioisosteric replacement for phenol and carboxylic acid functionalities. Its unique electronic properties—serving as a weak hydrogen bond donor while possessing a lipophilicity (logP) similar to an ethyl group—allow it to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Unlike the more electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCF₂H group has a pKa of approximately 11, making it a "lipophilic phenol" mimic that can significantly alter a compound's interaction with biological targets and metabolic enzymes.

Key advantages conferred by the -OCF₂H group include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the group resistant to oxidative metabolism by cytochrome P450 enzymes, which often target methoxy or benzylic positions.

-

Modulated Acidity and Lipophilicity: It serves as a non-ionizable surrogate for more acidic groups, which can enhance cell membrane permeability and oral bioavailability.

-

Conformational Control: The steric bulk and electronic nature of the group can influence the conformation of the parent molecule, locking it into a bioactive conformation for improved target binding.

These attributes make synthons like this compound highly sought-after starting materials for constructing complex drug molecules.

Synthesis and Physicochemical Profile

Synthesis of this compound

The most common and scalable synthesis route begins with the readily available precursor, 4-hydroxyphenylacetic acid. The key step is the difluoromethylation of the phenolic hydroxyl group.